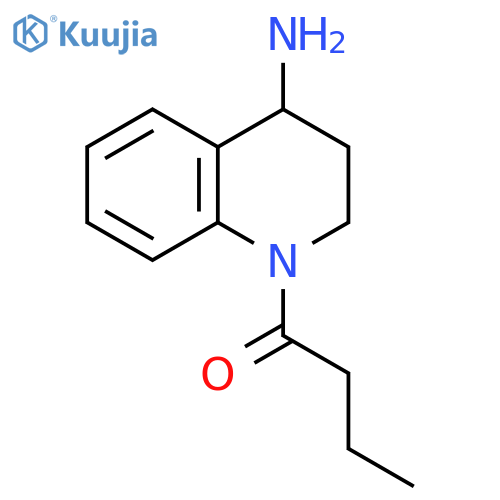

Cas no 1338967-48-8 (1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)

1338967-48-8 structure

商品名:1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one

- 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

- 1-Butanone, 1-(4-amino-3,4-dihydro-1(2H)-quinolinyl)-

-

- インチ: 1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3

- InChIKey: RQAVLOXGTDFOML-UHFFFAOYSA-N

- ほほえんだ: C(N1C2=C(C=CC=C2)C(N)CC1)(=O)CCC

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM442761-1g |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 95%+ | 1g |

$865 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995762-1g |

1-(4-Amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 95% | 1g |

¥3913.0 | 2023-04-03 | |

| Chemenu | CM442761-500mg |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 95%+ | 500mg |

$680 | 2024-08-02 | |

| Enamine | EN300-1268585-50mg |

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one |

1338967-48-8 | 95.0% | 50mg |

$182.0 | 2023-10-02 | |

| 1PlusChem | 1P01DVQA-1g |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 85% | 1g |

$1033.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVQA-10g |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 85% | 10g |

$4235.00 | 2023-12-22 | |

| A2B Chem LLC | AX26466-1g |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 95% | 1g |

$1124.00 | 2024-01-04 | |

| 1PlusChem | 1P01DVQA-5g |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 85% | 5g |

$2877.00 | 2023-12-22 | |

| Enamine | EN300-1268585-500mg |

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one |

1338967-48-8 | 95.0% | 500mg |

$613.0 | 2023-10-02 | |

| A2B Chem LLC | AX26466-100mg |

1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |

1338967-48-8 | 85% | 100mg |

$520.00 | 2024-04-20 |

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1338967-48-8 (1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量